1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one family, characterized by a fused bicyclic aromatic system. Its structure includes:
- 1-Benzyl substitution: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
- 3-(4-Ethylbenzenesulfonyl) group: A sulfonyl moiety that can improve metabolic stability and modulate electronic properties.
- 6,7-Difluoro substitution: Fluorine atoms increase electronegativity and may enhance bioavailability by reducing oxidative metabolism.
Properties
IUPAC Name |
1-benzyl-3-(4-ethylphenyl)sulfonyl-6,7-difluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-2-16-8-10-18(11-9-16)31(29,30)23-15-27(14-17-6-4-3-5-7-17)22-13-21(26)20(25)12-19(22)24(23)28/h3-13,15H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJWJPLWKGTDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoline core, followed by the introduction of the benzyl, ethylbenzenesulfonyl, and difluoro substituents. Common reagents used in these reactions include benzyl chloride, ethylbenzenesulfonyl chloride, and fluorinating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are sometimes employed to enhance the overall process.
Chemical Reactions Analysis
1-Benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethylbenzenesulfonyl positions, using reagents such as sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied .
Comparison with Similar Compounds
Hypothetical Research Implications
While explicit data for the target compound is unavailable, inferences can be drawn from analogs:
- Bioactivity : Sulfonyl-containing derivatives (e.g., ) often exhibit kinase inhibition, suggesting the target may interact with ATP-binding pockets.
- Metabolic Stability: Fluorine atoms at 6,7 positions likely reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs .
- Synthetic Challenges : The 4-ethylbenzenesulfonyl group may require specialized sulfonylation conditions, as seen in the synthesis of compound 83 (20% yield) .
Biological Activity
Chemical Formula
- Molecular Formula : C20H19F2NO3S
- Molecular Weight : 391.43 g/mol
Structural Characteristics
The compound features a difluoro group at positions 6 and 7 of the quinoline ring, a benzyl group at position 1, and a sulfonyl group at position 3. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds in the quinoline family exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that it possesses activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis, which is mediated through the activation of caspase pathways.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has demonstrated inhibitory effects on certain kinases involved in cancer progression, suggesting a potential role in targeted cancer therapies.
Case Studies
-
Antimicrobial Efficacy :
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various quinoline derivatives, including 1-benzyl-3-(4-ethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one. Results indicated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus.
-
Anticancer Activity :
- In a research article from Cancer Letters, the compound was tested on MCF-7 cells, revealing a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
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Enzyme Inhibition :
- A patent filed described the synthesis and biological evaluation of this compound as an inhibitor of specific kinases associated with tumor growth, highlighting its potential as a therapeutic agent in oncology.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Journal of Antimicrobial Chemotherapy |
| Anticancer | MCF-7 | 15 µM | Cancer Letters |
| Enzyme Inhibition | Specific Kinases | Not Specified | Patent Filing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
